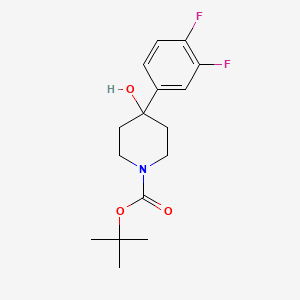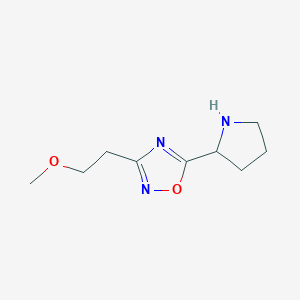
1,3-dipalmitolein
描述
准备方法
1,3-dipalmitolein can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M . The reaction involves the esterification of glycerol with palmitoleic acid, followed by purification through neutralization and fractionation . The yield of dipalmitolein can be significantly increased through this method, making it a practical approach for industrial production .
化学反应分析
1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipalmitolein can lead to the formation of epoxides and hydroxylated derivatives .
科学研究应用
1,3-dipalmitolein has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid biochemistry and metabolism . In biology, it is used to investigate the role of monounsaturated fatty acids in cellular processes and signaling pathways . In medicine, dipalmitolein is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
作用机制
The mechanism of action of dipalmitolein involves its interaction with cellular membranes and signaling pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence the expression of genes related to inflammation and cell proliferation . The molecular targets of dipalmitolein include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors that regulate lipid homeostasis and inflammatory responses .
相似化合物的比较
1,3-dipalmitolein can be compared with other similar compounds, such as dipalmitin and diolein. Diolein, on the other hand, is a diacylglycerol with two oleic acid residues, making it a monounsaturated compound like dipalmitolein . The uniqueness of dipalmitolein lies in its specific fatty acid composition, which imparts distinct biochemical and biophysical properties .
Similar Compounds
- Dipalmitin (Glycerol 1,2-dihexadecanoate)
- Diolein (Glycerol 1,2-dioleate)
- 2,3-Dipalmito-1-olein
属性
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1,3-Dipalmitolein as an α-glucosidase inhibitor?
A1: While the provided research articles confirm the α-glucosidase inhibitory activity of this compound [], they don't delve into the specific molecular mechanism of action. The study states that this compound exhibits a mixed competitive inhibition against Saccharomyces cerevisiae α-glucosidase []. This suggests that it might interact with both the free enzyme and the enzyme-substrate complex, potentially hindering substrate binding and/or enzyme catalysis. Further research is needed to fully elucidate the specific interactions between this compound and the enzyme.
Q2: What are the potential implications of this compound's α-glucosidase inhibitory activity?
A2: The research suggests that this compound, isolated from the internal organ of the sea cucumber Stichopus japonicas, shows promising α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are known to delay carbohydrate digestion and absorption, which can be beneficial in managing blood sugar levels, particularly in the context of obesity and diabetes mellitus []. Therefore, this discovery highlights this compound as a potential candidate for further investigation in the development of new therapeutic strategies for these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)


![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)


![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
